N1-(isoxazol-3-yl)-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide
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Overview
Description
N1-(isoxazol-3-yl)-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide is a complex organic compound that features an isoxazole ring, a piperazine ring, and an oxalamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(isoxazol-3-yl)-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide typically involves multiple steps:
Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the piperazine derivative: The piperazine ring can be synthesized by reacting 2-methoxyphenylamine with ethylene glycol in the presence of a dehydrating agent.
Coupling of the isoxazole and piperazine derivatives: This step involves the formation of an amide bond between the isoxazole and piperazine derivatives using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N1-(isoxazol-3-yl)-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under strong oxidizing conditions.
Reduction: The oxalamide group can be reduced to form corresponding amines.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isoxazole ring may yield carboxylic acids, while reduction of the oxalamide group may produce primary amines.
Scientific Research Applications
N1-(isoxazol-3-yl)-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological macromolecules.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(isoxazol-3-yl)-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, which may explain its potential effects on the central nervous system. The isoxazole ring may also contribute to the compound’s biological activity by interacting with enzymes or other proteins.
Comparison with Similar Compounds
Similar Compounds
- N1-(isoxazol-3-yl)-N2-(2-(4-(2-hydroxyphenyl)piperazin-1-yl)ethyl)oxalamide
- N1-(isoxazol-3-yl)-N2-(2-(4-(2-chlorophenyl)piperazin-1-yl)ethyl)oxalamide
- N1-(isoxazol-3-yl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide
Uniqueness
N1-(isoxazol-3-yl)-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its pharmacokinetic and pharmacodynamic properties. This structural feature may enhance its ability to cross the blood-brain barrier and interact with central nervous system targets.
Properties
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O4/c1-26-15-5-3-2-4-14(15)23-11-9-22(10-12-23)8-7-19-17(24)18(25)20-16-6-13-27-21-16/h2-6,13H,7-12H2,1H3,(H,19,24)(H,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTNIPPHQYKPOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C(=O)NC3=NOC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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